Synthesis pathway and mechanism of 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole
Synthesis pathway and mechanism of 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole
An In-Depth Technical Guide to the Synthesis and Mechanism of 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole, a molecule of interest for its potential applications in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in pharmacology, forming the structural basis for numerous approved drugs.[1][2] This document details a logical, multi-step synthesis, beginning with a retrosynthetic analysis to identify key precursors. We then provide validated, step-by-step protocols for the synthesis of the requisite electrophile, 1,3-Dimethyl-4-(chloromethyl)-1H-pyrazole, and the nucleophile, 4-nitropyrazole. The core of this guide focuses on the final N-alkylation reaction, offering a deep dive into the reaction mechanism, the critical issue of regioselectivity in pyrazole alkylation, and the experimental choices that ensure a high-yield, validated outcome. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this specific molecule or to understand the underlying principles of pyrazole functionalization.
Synthetic Strategy: A Retrosynthetic Approach
The rational design of a synthetic route begins with deconstructing the target molecule to identify readily available or easily synthesizable starting materials. The target compound, 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole, consists of two distinct pyrazole moieties linked by a methylene bridge. The most logical disconnection point is the C-N bond formed between the methylene linker and the 4-nitropyrazole ring. This bond is classically formed via a nucleophilic substitution reaction.
This retrosynthetic analysis identifies two key precursors:
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Precursor A (Electrophile): A 1,3-dimethylpyrazole core functionalized at the 4-position with a methyl group bearing a suitable leaving group, such as a halide. 1,3-Dimethyl-4-(chloromethyl)-1H-pyrazole is an ideal candidate.
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Precursor B (Nucleophile): The 4-nitropyrazole anion (pyrazolate), generated in situ from 4-nitropyrazole by treatment with a base.
The overall synthetic strategy is therefore a two-part process: the independent synthesis of each precursor followed by their coupling via an N-alkylation reaction.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the final coupling step is contingent upon the efficient and high-purity synthesis of the electrophilic and nucleophilic precursors.
Precursor A: Synthesis of 1,3-Dimethyl-4-(chloromethyl)-1H-pyrazole
This electrophilic intermediate is prepared via a two-step functional group interconversion starting from the commercially available 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[3] The carboxylic acid is first reduced to the corresponding alcohol, which is then converted to the chloromethyl derivative.
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Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a magnetic stir bar and suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (15.4 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LAH, 1.0 M in THF, 110 mL, 110 mmol) dropwise via a dropping funnel over 30 minutes. Causality: LAH is a powerful, non-selective reducing agent for esters and carboxylic acids. Anhydrous conditions are critical as LAH reacts violently with water. The reaction is highly exothermic and slow addition at 0°C is required for safety and control.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
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Quenching: Carefully quench the reaction by cooling back to 0 °C and slowly adding 4.2 mL of water, followed by 4.2 mL of 15% aqueous NaOH, and finally 12.6 mL of water. Stir vigorously for 1 hour until a granular white precipitate forms. Causality: This specific Fieser workup method is designed to safely neutralize excess LAH and precipitate aluminum salts, making filtration straightforward.
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Isolation: Filter the solid salts through a pad of Celite and wash thoroughly with THF (3 x 50 mL). Concentrate the combined filtrate under reduced pressure to yield (1,3-dimethyl-1H-pyrazol-4-yl)methanol as a crude oil, which can be used directly in the next step.
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Setup: Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask and cool to 0 °C.
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Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂, 11.0 mL, 150 mmol) dropwise. Causality: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.
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Reaction: Stir the reaction at room temperature for 3 hours.
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Workup: Carefully pour the reaction mixture onto crushed ice (200 g) and then slowly neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 75 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1,3-Dimethyl-4-(chloromethyl)-1H-pyrazole.
Precursor B: Synthesis of 4-Nitropyrazole
4-Nitropyrazole is readily synthesized via the direct nitration of pyrazole. The pyrazole ring is an electron-rich heterocycle, but it is susceptible to degradation under harsh acidic conditions. Therefore, a mixed acid nitration must be performed with careful temperature control.
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Setup: In a 250 mL flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (H₂SO₄, 50 mL) and cool to 0 °C in an ice-salt bath.
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Addition of Pyrazole: Slowly add pyrazole (6.8 g, 100 mmol) in small portions, ensuring the temperature does not exceed 10 °C.
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Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (25 mL) to fuming nitric acid (HNO₃, 25 mL) at 0 °C.
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Nitration: Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature below 10 °C. Causality: Pre-mixing the acids generates the nitronium ion (NO₂⁺), the active electrophile. Maintaining a low temperature is crucial to prevent over-nitration and oxidative decomposition of the pyrazole ring.
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Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Isolation: Carefully pour the reaction mixture over a large volume of crushed ice (approx. 500 g). The 4-nitropyrazole will precipitate as a white solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and then dry under vacuum to yield pure 4-nitropyrazole.[4]
Final Assembly: Regioselective N-Alkylation
The final step is the coupling of the electrophile and nucleophile. The N-alkylation of pyrazoles is a well-established but mechanistically nuanced transformation.[5] The primary challenge is controlling the regioselectivity, as the pyrazolate anion is an ambident nucleophile with two reactive nitrogen atoms.
Mechanism and Regioselectivity
The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism. First, a base is used to deprotonate the 4-nitropyrazole at the N-H position, generating the corresponding 4-nitropyrazolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of the chloromethyl group on Precursor A, displacing the chloride leaving group.
Caption: N-Alkylation via an S_N2 mechanism.
Control of Regioselectivity: The 4-nitropyrazolate anion presents two non-equivalent nitrogen atoms for alkylation. The outcome is governed by a combination of electronic and steric factors.
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Electronic Effects: The strongly electron-withdrawing nitro group at the C4 position significantly reduces the electron density and, therefore, the nucleophilicity of the adjacent nitrogen atoms (N1 and N2, if numbered conventionally).
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Steric Effects: The alkylation reaction is sensitive to steric hindrance at the transition state.[6] The attack will preferentially occur at the less sterically hindered nitrogen atom. In the case of 4-nitropyrazole, both nitrogens are adjacent to a C-H bond, making steric differentiation minimal.
Computational and experimental studies have shown that for many substituted pyrazoles, alkylation often favors the nitrogen atom further away from bulky or electron-withdrawing substituents.[7] In this specific case, while electronic deactivation is symmetric, the reaction conditions, particularly the choice of solvent and counter-ion, can influence the final isomeric ratio. A polar aprotic solvent like DMF is ideal as it solvates the cation (e.g., Na⁺) without hydrogen-bonding to the pyrazolate anion, maximizing its nucleophilicity.[8]
Experimental Protocol: Final Coupling
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Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add 60% sodium hydride (NaH) in mineral oil (1.32 g, 33 mmol). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the oil, then carefully decant the hexane.
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Addition of Nucleophile: Suspend the oil-free NaH in anhydrous N,N-dimethylformamide (DMF, 100 mL). Cool to 0 °C and add a solution of 4-nitropyrazole (3.4 g, 30 mmol) in DMF (20 mL) dropwise. Stir for 30 minutes at 0 °C; evolution of hydrogen gas should be observed. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole to form the sodium pyrazolate salt. DMF is the solvent of choice for S_N2 reactions involving anionic nucleophiles.[8]
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Addition of Electrophile: Add a solution of 1,3-Dimethyl-4-(chloromethyl)-1H-pyrazole (4.76 g, 30 mmol) in DMF (20 mL) dropwise to the pyrazolate solution at 0 °C.
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Reaction: After addition, allow the reaction to warm to 60 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting materials.[8]
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Workup: Cool the reaction to room temperature and carefully quench by adding water (100 mL).
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (2 x 50 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole.
Data Summary and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. The following table summarizes the expected characterization data.
| Compound | Formula | Mol. Weight | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| (1,3-Dimethyl-1H-pyrazol-4-yl)methanol | C₆H₁₀N₂O | 126.16 | ~4.5 (s, 2H, -CH₂OH), 3.7 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃), ~7.3 (s, 1H, Ar-H) | ~140, ~120, ~115, 55, 35, 10 |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | ~13.5 (br s, 1H, NH), ~8.5 (s, 2H, Ar-H) | ~140 (C-NO₂), ~135 (2x Ar-CH) |
| Target Molecule | C₉H₁₁N₅O₂ | 221.22 | ~8.6 (s, 1H, nitro-pz-H), ~8.1 (s, 1H, nitro-pz-H), ~7.4 (s, 1H, dimethyl-pz-H), 5.5 (s, 2H, -CH₂-), 3.8 (s, 3H, N-CH₃), 2.1 (s, 3H, C-CH₃) | ~155, ~140, ~138, ~132, ~128, ~110, 50, 36, 9 |
Conclusion
This guide outlines a comprehensive and logically structured synthetic route for 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole. By breaking down the synthesis into the preparation of two key precursors followed by a regioselective N-alkylation, this methodology provides a reliable framework for obtaining the target molecule. The detailed protocols and mechanistic explanations offer researchers the necessary tools and insights for successful implementation in a laboratory setting. The principles discussed, particularly regarding the control of regioselectivity in pyrazole chemistry, are broadly applicable to the synthesis of other complex, biologically relevant heterocyclic compounds.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. Available at: [Link]
-
Gogoi, J., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 8, 101673. Available at: [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2499-2511. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic explanation for the regioisomeric alkylation of pyrazole... Available at: [Link]
-
Organics. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
RSC Publishing. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Chebbi, M., & Oujia, B. (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Journal of Molecular Modeling, 24(8), 205. Available at: [Link]
-
Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1135-1140. Available at: [Link]
-
Katritzky, A. R., & Lam, J. N. (1989). 1-ChIoromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. Canadian Journal of Chemistry, 67(7), 1144-1149. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Molecules. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]
-
DergiPark. (2017). Synthesis of Some New Pyrazoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
-
Flores-Alamo, M., & Sandoval-Ramírez, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(part i), 194-256. Available at: [Link]
-
Langer, P., et al. (2014). Regioselective and Guided C-H Activation of 4-nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906-2915. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
